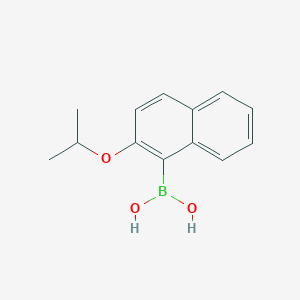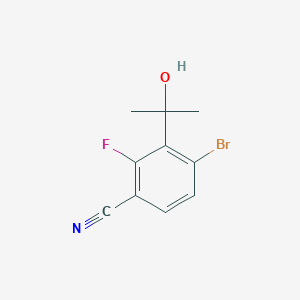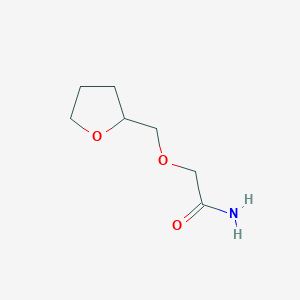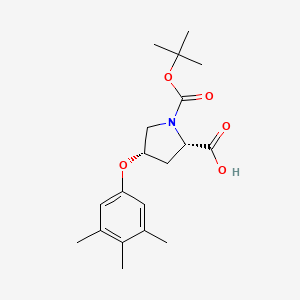
2-(Propan-2-yloxy)naphthalen-1-boronsäure
Übersicht
Beschreibung
“2-(Propan-2-yloxy)naphthalene-1-boronic acid” is a chemical compound with the CAS Number: 1084904-39-1 . Its IUPAC name is 2-isopropoxy-1-naphthylboronic acid . The molecular weight of this compound is 230.07 .
Synthesis Analysis
The synthesis of “2-(Propan-2-yloxy)naphthalene-1-boronic acid” could potentially involve Suzuki–Miyaura coupling , which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Molecular Structure Analysis
The InChI code for “2-(Propan-2-yloxy)naphthalene-1-boronic acid” is 1S/C13H15BO3/c1-9(2)17-12-8-7-10-5-3-4-6-11(10)13(12)14(15)16/h3-9,15-16H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis
The Suzuki–Miyaura coupling reaction involves two main steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .Physical And Chemical Properties Analysis
The compound has a molecular weight of 230.07 . It is stored at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen
Anwendungen in der Sensorik
Boronsäuren, einschließlich 2-(Propan-2-yloxy)naphthalen-1-boronsäure, werden zunehmend in verschiedenen Forschungsbereichen eingesetzt . Sie wurden aufgrund ihrer Wechselwirkungen mit Diolen und starken Lewis-Basen wie Fluorid- oder Cyanid-Anionen in verschiedenen Sensoranwendungen eingesetzt . Dies kann zu ihrer Nützlichkeit sowohl in homogenen Assays als auch in heterogener Detektion führen .
Biologische Markierung
Die Schlüsselwechselwirkung von Boronsäuren mit Diolen ermöglicht ihre Verwendung in verschiedenen Bereichen, einschließlich der biologischen Markierung . Dies kann besonders nützlich in der Forschung sein, die sich mit der Verfolgung und dem Studium von Biomolekülen befasst.
Proteinmanipulation und -modifikation
Boronsäuren wurden zur Proteinmanipulation und -modifikation eingesetzt . Dies kann die Veränderung von Proteinstrukturen oder -funktionen umfassen, was entscheidend sein kann, um biologische Prozesse zu verstehen und Therapeutika zu entwickeln.
Trennungstechnologien
Boronsäuren wurden in Trennungstechnologien eingesetzt . Dies kann die Trennung verschiedener Moleküle auf der Grundlage ihrer Wechselwirkungen mit Boronsäuren umfassen, was in der analytischen Chemie und verwandten Bereichen nützlich sein kann.
Entwicklung von Therapeutika
Boronsäuren wurden bei der Entwicklung von Therapeutika eingesetzt . Dies kann die Verwendung von Boronsäuren als Bausteine bei der Synthese von Medikamenten umfassen, insbesondere bei Medikamenten, die auf Krankheiten abzielen, die mit Proteinfunktionen zusammenhängen.
Kontrollierte Freisetzung von Insulin
Boronsäuren wurden in Polymeren zur kontrollierten Freisetzung von Insulin eingesetzt . Dies kann besonders nützlich bei der Behandlung von Diabetes sein, bei der die kontrollierte Freisetzung von Insulin helfen kann, den Blutzuckerspiegel zu regulieren.
Wirkmechanismus
Target of Action
Boronic acids, including this compound, are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, targeting electrophilic carbon atoms in organic compounds .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, 2-(Propan-2-yloxy)naphthalene-1-boronic acid interacts with its targets through a process called transmetalation . This process involves the transfer of the boronic acid group from boron to a transition metal, such as palladium . The transition metal then undergoes oxidative addition with an electrophilic organic group, forming a new carbon-carbon bond .
Biochemical Pathways
The suzuki-miyaura cross-coupling reaction in which it participates is a key step in many synthetic pathways, leading to a wide variety of organic compounds .
Result of Action
The result of the action of 2-(Propan-2-yloxy)naphthalene-1-boronic acid is the formation of a new carbon-carbon bond via the Suzuki-Miyaura cross-coupling reaction . This reaction is widely used in organic synthesis to create a diverse range of organic compounds .
Action Environment
The efficacy and stability of 2-(Propan-2-yloxy)naphthalene-1-boronic acid, like other boronic acids, can be influenced by various environmental factors. These include the presence of a transition metal catalyst, the pH of the reaction environment, and the temperature . The Suzuki-Miyaura reaction, for instance, is known for its mild and functional group tolerant reaction conditions .
Vorteile Und Einschränkungen Für Laborexperimente
2-(Propan-2-yloxy)naphthalene-1-boronic acid has several advantages for lab experiments. It is relatively inexpensive and easy to synthesize, making it an attractive reagent for organic synthesis. It is also highly reactive, making it suitable for a variety of synthetic methods. However, 2-(Propan-2-yloxy)naphthalene-1-boronic acid is also a highly toxic compound, and should be handled with caution.
Zukünftige Richtungen
There are several potential future directions for 2-(Propan-2-yloxy)naphthalene-1-boronic acid research. One potential direction is to explore the use of 2-(Propan-2-yloxy)naphthalene-1-boronic acid as a catalyst for the synthesis of other heterocyclic compounds. Another potential direction is to investigate the biochemical and physiological effects of 2-(Propan-2-yloxy)naphthalene-1-boronic acid. Finally, further research could be conducted to explore the potential applications of 2-(Propan-2-yloxy)naphthalene-1-boronic acid in pharmaceuticals, agrochemicals, and other organic compounds.
Safety and Hazards
Biochemische Analyse
Biochemical Properties
2-(Propan-2-yloxy)naphthalene-1-boronic acid plays a significant role in biochemical reactions, particularly in the field of organic synthesis and medicinal chemistry. This compound is known to interact with various enzymes, proteins, and other biomolecules through its boronic acid moiety. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors and sensors .
One of the key interactions of 2-(Propan-2-yloxy)naphthalene-1-boronic acid is with serine proteases, where it acts as an inhibitor by forming a covalent bond with the active site serine residue. This interaction is crucial in the development of therapeutic agents targeting proteases involved in various diseases . Additionally, the compound can interact with other biomolecules such as carbohydrates and nucleotides, further expanding its utility in biochemical research .
Cellular Effects
The effects of 2-(Propan-2-yloxy)naphthalene-1-boronic acid on cellular processes are diverse and depend on the specific cell type and contextFor instance, by inhibiting serine proteases, 2-(Propan-2-yloxy)naphthalene-1-boronic acid can impact processes such as cell proliferation, apoptosis, and inflammation .
In cancer cells, the inhibition of proteases by 2-(Propan-2-yloxy)naphthalene-1-boronic acid can lead to reduced tumor growth and metastasis. This compound has also been shown to affect cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of action of 2-(Propan-2-yloxy)naphthalene-1-boronic acid involves its ability to form covalent bonds with target biomolecules. The boronic acid group of the compound can react with nucleophilic groups such as hydroxyl and amino groups, leading to the formation of stable covalent adducts. This interaction is particularly important in the inhibition of enzymes, where 2-(Propan-2-yloxy)naphthalene-1-boronic acid can bind to the active site and prevent substrate binding and catalysis .
Furthermore, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. This can result in changes in the expression of genes involved in various cellular processes, including cell cycle regulation, apoptosis, and differentiation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Propan-2-yloxy)naphthalene-1-boronic acid can change over time due to factors such as stability, degradation, and long-term exposure. The compound is generally stable under standard storage conditions, but its activity can be influenced by factors such as temperature, pH, and the presence of other reactive species .
Long-term studies have shown that prolonged exposure to 2-(Propan-2-yloxy)naphthalene-1-boronic acid can lead to cumulative effects on cellular function. For example, continuous inhibition of proteases can result in sustained changes in cell signaling pathways and gene expression, ultimately affecting cell behavior and function .
Dosage Effects in Animal Models
The effects of 2-(Propan-2-yloxy)naphthalene-1-boronic acid in animal models vary with different dosages. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, it may exhibit toxic effects, including off-target interactions and adverse effects on normal cellular processes .
Threshold effects have been observed, where a certain concentration of 2-(Propan-2-yloxy)naphthalene-1-boronic acid is required to achieve a therapeutic effect. Beyond this threshold, increasing the dosage may not result in proportional increases in efficacy and may instead lead to toxicity .
Metabolic Pathways
2-(Propan-2-yloxy)naphthalene-1-boronic acid is involved in various metabolic pathways, primarily through its interactions with metabolic enzymes. The compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites that may have different biological activities .
Additionally, 2-(Propan-2-yloxy)naphthalene-1-boronic acid can affect metabolic flux by modulating the activity of key enzymes involved in pathways such as glycolysis, the tricarboxylic acid cycle, and lipid metabolism. This can result in changes in metabolite levels and overall cellular metabolism .
Transport and Distribution
The transport and distribution of 2-(Propan-2-yloxy)naphthalene-1-boronic acid within cells and tissues are influenced by factors such as its chemical properties and interactions with transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms .
Once inside the cell, 2-(Propan-2-yloxy)naphthalene-1-boronic acid can interact with intracellular proteins and be distributed to various cellular compartments. Its localization and accumulation can be affected by factors such as binding to specific proteins and the presence of targeting signals .
Subcellular Localization
The subcellular localization of 2-(Propan-2-yloxy)naphthalene-1-boronic acid is determined by its interactions with cellular components and post-translational modifications. The compound can be directed to specific compartments or organelles through targeting signals and binding interactions .
For example, 2-(Propan-2-yloxy)naphthalene-1-boronic acid may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the cytoplasm or other organelles, where it can modulate enzyme activity and cellular processes .
Eigenschaften
IUPAC Name |
(2-propan-2-yloxynaphthalen-1-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BO3/c1-9(2)17-12-8-7-10-5-3-4-6-11(10)13(12)14(15)16/h3-9,15-16H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHVDICWVRLAXMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC2=CC=CC=C12)OC(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl 4-[5-bromo-2-(tert-butyl)-4-pyrimidinyl]-1-piperidinecarboxylate](/img/structure/B1464181.png)

![2-[(E)-1-Benzoyl-2-(dimethylamino)ethenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1464183.png)
![(3S,8AR)-3-Cyclohexyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B1464184.png)
![(3S,8AS)-3-(cyclohexylmethyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B1464185.png)


![5-[Benzyl(methyl)amino]-3-pyridazinol](/img/structure/B1464192.png)
![3-(Tert-butoxycarbonyl)-2-methylimidazo[1,2-A]pyridine-7-carboxylic acid](/img/structure/B1464194.png)

![11-Chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one](/img/structure/B1464196.png)
![1-[(3S)-1-(tert-Butoxycarbonyl)pyrrolidinyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1464198.png)

![2-[1-Benzyl-3-(tert-butyl)-1H-1,2,4-triazol-5-yl]-3-phenylpropanoic acid](/img/structure/B1464204.png)